molecular formula C8H15NO B13357246 N-Isopropyl-1-methoxybut-3-yn-2-amine

N-Isopropyl-1-methoxybut-3-yn-2-amine

Cat. No.: B13357246
M. Wt: 141.21 g/mol
InChI Key: FWQXBAVAAVABRP-UHFFFAOYSA-N
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Description

N-Isopropyl-1-methoxybut-3-yn-2-amine is a chemical compound with the molecular formula C7H13NO It is an amine derivative characterized by the presence of an isopropyl group, a methoxy group, and a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-1-methoxybut-3-yn-2-amine typically involves the reaction of 1-methoxybut-3-yn-2-amine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-1-methoxybut-3-yn-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

N-Isopropyl-1-methoxybut-3-yn-2-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-1-methoxybut-3-yn-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxybut-3-yn-2-amine: A precursor in the synthesis of N-Isopropyl-1-methoxybut-3-yn-2-amine.

    Isopropylamine: Shares the isopropyl group but lacks the butynyl chain.

    Methoxyamine: Contains the methoxy group but differs in the overall structure.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-methoxy-N-propan-2-ylbut-3-yn-2-amine

InChI

InChI=1S/C8H15NO/c1-5-8(6-10-4)9-7(2)3/h1,7-9H,6H2,2-4H3

InChI Key

FWQXBAVAAVABRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(COC)C#C

Origin of Product

United States

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